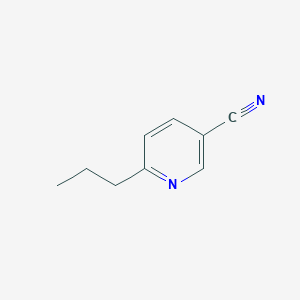

6-Propylpyridine-3-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

6-propylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-3-9-5-4-8(6-10)7-11-9/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOXNPNZXKKQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Propylpyridine 3 Carbonitrile and Its Derivatives

Classical and Contemporary Synthesis of Pyridine-3-carbonitriles

The synthesis of the pyridine-3-carbonitrile (B1148548) scaffold, the central structural motif of 6-Propylpyridine-3-carbonitrile, is achievable through a variety of established and innovative reaction pathways. These methods are crucial for accessing a wide range of substituted pyridines with diverse applications.

Multi-component Cyclocondensation Reactions for Pyridine (B92270) Ring Construction

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. mdpi.comthieme-connect.de This approach is particularly valuable for the synthesis of complex heterocyclic systems like pyridine derivatives due to its atom economy and operational simplicity. thieme-connect.deresearchgate.net

One of the most prominent MCRs for pyridine synthesis is the Hantzsch reaction, which traditionally involves the condensation of two equivalents of a β-dicarbonyl compound with an aldehyde and ammonia. chim.itacs.org This method, however, typically yields 1,4-dihydropyridines that require a subsequent oxidation step to form the aromatic pyridine ring. chim.itacs.org Variations of the Hantzsch synthesis have been developed to produce pyridines directly and to allow for a broader range of substituents. acs.org

Another significant MCR is the Guareschi-Thorpe reaction, which involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. researchgate.net This method directly yields substituted pyridines and is particularly relevant for the synthesis of pyridine-3-carbonitriles. researchgate.net Modern advancements in this reaction have focused on improving yields and simplifying reaction conditions. nih.govnih.govrsc.org

The following table summarizes key aspects of these multi-component reactions for pyridine synthesis.

Table 1: Comparison of Key Multi-component Reactions for Pyridine Synthesis| Reaction Name | Typical Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Hantzsch Reaction | β-dicarbonyl compound (2 eq.), aldehyde, ammonia | 1,4-Dihydropyridine | Well-established, versatile for substituted pyridines |

| Guareschi-Thorpe Reaction | Cyanoacetic ester, β-ketoester, ammonia source | Substituted Pyridine | Direct formation of the pyridine ring, good for cyanopyridines |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Substituted Pyridine | Provides access to a different substitution pattern |

Regiospecific and Stereoselective Synthetic Approaches

Achieving specific substitution patterns (regioselectivity) and spatial arrangements of atoms (stereoselectivity) is a critical challenge in the synthesis of complex molecules like 6-Propylpyridine-3-carbonitrile. While direct methods for the regiospecific synthesis of 6-Propylpyridine-3-carbonitrile are not extensively documented, general principles for controlling regioselectivity in pyridine synthesis can be applied. For instance, the choice of protecting groups on precursors can direct the position of subsequent chemical modifications. bath.ac.uk The inherent electronic properties of substituted pyridines also play a crucial role in determining the regioselectivity of further functionalization. researchgate.net

The aryne distortion model offers a predictive framework for understanding and controlling the regioselectivity of reactions involving pyridyne intermediates. mdpi.com By strategically placing substituents that distort the pyridyne intermediate, the position of nucleophilic attack can be influenced, leading to the desired regioisomer. mdpi.com

Stereoselective synthesis of pyridine derivatives often involves the use of chiral catalysts to introduce stereocenters with a high degree of enantiomeric excess. While the synthesis of chiral 6-Propylpyridine-3-carbonitrile is not a primary focus, the development of chiral pyridine ligands and catalysts is a burgeoning field of research. nih.govnih.govnih.gov These advancements in asymmetric catalysis could potentially be adapted for the stereoselective synthesis of more complex derivatives of 6-Propylpyridine-3-carbonitrile.

Advanced Guareschi–Thorpe Reaction Protocols for Hydroxypyridines and Pyridone Tautomers

The Guareschi-Thorpe reaction is a cornerstone in the synthesis of hydroxypyridines and their corresponding pyridone tautomers, which are important intermediates in medicinal chemistry. nih.govnih.gov Classical protocols often involve harsh reaction conditions, such as refluxing in a mixture of acetic acid, benzene, and water for extended periods. nih.govresearchgate.net

Recent advancements have focused on developing more user-friendly and environmentally benign protocols. An advanced version of the Guareschi-Thorpe reaction utilizes a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium. nih.govnih.govrsc.orgwikipedia.org This method offers several advantages, including high yields, simple work-up procedures, and the avoidance of volatile organic solvents. nih.govrsc.org In this system, ammonium carbonate serves as both the nitrogen source for the pyridine ring and as a promoter for the reaction. nih.govnih.govrsc.orgwikipedia.org The proposed mechanism involves the initial aminolysis of the cyanoacetic ester to cyanoacetamide, followed by an aldol-type condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate, which then cyclizes to the desired hydroxypyridine. nih.govresearchgate.net

The following table highlights the evolution of the Guareschi-Thorpe reaction conditions.

Table 2: Evolution of Guareschi-Thorpe Reaction Conditions| Protocol | Solvent System | Nitrogen Source | Reaction Conditions | Key Improvements |

|---|---|---|---|---|

| Classical | Acetic acid, benzene, water | Ammonium acetate (B1210297) | Reflux, 45 hours | - |

| Advanced | Aqueous medium (e.g., H₂O:EtOH) | Ammonium carbonate | 80 °C | User-friendly, eco-friendly, high yields, simple work-up |

Green Chemistry Principles in 6-Propylpyridine-3-carbonitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine-3-carbonitriles.

Environmentally Benign Solvent Systems and Reaction Conditions, Including Aqueous Media

A key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. acs.org The development of aqueous-based synthetic methods for pyridine-3-carbonitriles represents a significant step towards more sustainable chemical manufacturing. As mentioned previously, advanced Guareschi-Thorpe protocols have been successfully implemented in aqueous media. nih.govnih.govrsc.org

Beyond simply using water as a solvent, the concept of "green buffer" systems has been introduced to control pH and promote reactions in an environmentally friendly manner. nih.govnih.govrsc.org The use of ammonium carbonate in aqueous solutions not only provides the necessary nitrogen for the pyridine ring but also creates a buffered environment conducive to the reaction. nih.govrsc.org Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption.

Catalyst Development for Sustainable Pyridine-3-carbonitrile Synthesis, Including Earth-Abundant Metals

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency and reduce waste. The development of sustainable catalysts for pyridine-3-carbonitrile synthesis is an active area of research. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For example, metal-organic frameworks (MOFs) based on zinc(II) and cadmium(II) have been shown to be efficient and recyclable catalysts for the multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions. researchgate.net

There is also a strong emphasis on replacing precious metal catalysts with those based on earth-abundant metals, which are more sustainable and cost-effective. bath.ac.uk Iron, cobalt, and manganese are examples of earth-abundant metals that are being explored as catalysts in a variety of organic transformations, including the synthesis of pyridine derivatives. bath.ac.uk For instance, cobalt catalysts have been used for the synthesis of pyridines under aqueous and open-air conditions, highlighting a practical and sustainable approach.

The following table provides examples of sustainable catalysts used in pyridine synthesis.

Table 3: Examples of Sustainable Catalysts in Pyridine Synthesis| Catalyst Type | Metal Center | Reaction Type | Key Advantages |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Zn(II), Cd(II) | Multi-component synthesis | Heterogeneous, recyclable, solvent-free conditions |

| Nano-catalyst | Fe₃O₄ | Multi-component synthesis | Magnetically recoverable, high efficiency |

| Earth-Abundant Metal Catalyst | Cobalt | Cyclization | Inexpensive, aqueous and open-air conditions |

Atom Economy and Waste Minimization in Synthetic Design

In the synthesis of complex molecules like 6-Propylpyridine-3-carbonitrile, the principles of atom economy and waste minimization are central to developing sustainable and efficient chemical processes. primescholars.comjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. rsc.orgyoutube.com

Synthetic strategies for pyridine derivatives, such as multicomponent reactions (MCRs), are particularly advantageous in this regard. MCRs, where three or more reactants combine in a single pot to form a product that incorporates significant portions of all reactants, inherently offer higher atom economy compared to traditional multi-step syntheses. nih.govnih.gov These linear syntheses often involve multiple steps with isolation of intermediates and the use of stoichiometric reagents, leading to the generation of significant waste.

The following table provides a conceptual comparison between a traditional linear synthesis and a multicomponent reaction for the formation of a generic 6-alkylpyridine-3-carbonitrile scaffold, highlighting the advantages of MCRs in terms of atom economy.

| Feature | Traditional Linear Synthesis (Hypothetical) | Multicomponent Reaction (MCR) |

| Number of Steps | Multiple (e.g., 3-5 steps) | Single Step (One-Pot) |

| Reagents | Often requires stoichiometric reagents and protecting groups | Primarily catalytic reagents |

| Byproducts | Multiple byproducts generated at each step (e.g., salts, water, protecting group waste) | Minimal byproducts (e.g., water) |

| Atom Economy (%) | Low (<50%) | High (>80%) |

| Waste Generation | High | Low |

This table is illustrative and compares general synthetic approaches.

Minimizing waste also involves the careful selection of solvents and catalysts. The use of recyclable catalysts and solvent-free reaction conditions or green solvents further enhances the environmental profile of the synthesis. researchgate.net Rearrangement reactions are also considered highly atom-economical as they reorganize the atoms of a molecule without the addition of other reagents, thus minimizing waste. researchgate.net

Mechanistic Studies of 6-Propylpyridine-3-carbonitrile Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and controlling selectivity in the synthesis of 6-Propylpyridine-3-carbonitrile.

The formation of the pyridine-3-carbonitrile ring system typically proceeds through a series of well-established intermediates. While specific studies on 6-propylpyridine-3-carbonitrile are not detailed, the mechanism can be inferred from studies on analogous pyridine syntheses, such as the Hantzsch pyridine synthesis or related multicomponent reactions. organic-chemistry.org

A common pathway involves the initial condensation of reactants to form open-chain intermediates which then cyclize. researchgate.net For example, in the reaction of a β-amino enone with a methylene-active nitrile, an initial Michael addition occurs, followed by elimination and subsequent cyclization. researchgate.net In other variations, chalcones, formed from the Claisen-Schmidt condensation of an aldehyde and a ketone, serve as key intermediates. researchgate.netresearchgate.net These chalcones then react with a nitrile-containing compound, like malononitrile (B47326) or cyanoacetamide, in the presence of a base and an ammonia source.

The reaction sequence generally involves the formation of key intermediates before the final aromatization to the stable pyridine ring.

| Intermediate Type | Description |

| Enamine/Enone | Formed from the reaction of a ketone with an amine source, it acts as a key nucleophile or electrophile. |

| Chalcone | An α,β-unsaturated ketone, typically formed from an aldehyde and a ketone, which undergoes Michael addition. researchgate.net |

| Michael Adduct | The product of the conjugate addition of a nucleophile (e.g., from malononitrile) to an α,β-unsaturated carbonyl compound. tandfonline.com |

| Acyclic Dienamide | An open-chain intermediate that can be isolated in some cases before it undergoes acid- or base-induced cyclization. researchgate.net |

| Dihydropyridine (B1217469) | The immediate precursor to the final pyridine product, which undergoes oxidation/aromatization. |

Detailed kinetic and thermodynamic data for the specific synthesis of 6-propylpyridine-3-carbonitrile are not extensively documented in publicly available literature. However, general principles can be applied from studies of similar pyridine syntheses.

Thermodynamic analysis helps to understand the feasibility and equilibrium position of the reaction. The formation of the highly stable aromatic pyridine ring is a thermodynamically favorable process that drives the reaction to completion.

Kinetic studies focus on the rate of the reaction and the factors that influence it, such as temperature, concentration, and catalysts. For many pyridine syntheses, elevated temperatures are often necessary, particularly for the final cyclization and aromatization steps. acs.org This suggests a significant activation energy barrier for these steps, which can be overcome with thermal energy. The choice of solvent can also play a critical kinetic role, influencing the solubility of reactants and stabilizing intermediates or transition states.

Base Catalysts: Basic catalysts are commonly employed in pyridine synthesis. They function by deprotonating an active methylene (B1212753) compound (e.g., malononitrile), generating a carbanion. This potent nucleophile then initiates the reaction cascade, typically through a Michael addition to an α,β-unsaturated ketone intermediate. tandfonline.com Common bases include organic amines like piperidine (B6355638) or triethylamine and inorganic bases. nih.govnih.gov

Acid Catalysts: Acid catalysts can also be used, often to promote condensation and dehydration steps. For example, Lewis acids can activate carbonyl groups, making them more susceptible to nucleophilic attack.

Metal Catalysts: In some modern synthetic approaches, transition metal catalysts, such as those based on copper, are used. mdpi.com These catalysts can activate reactants in unique ways, enabling novel bond formations and reaction pathways that may not be accessible through traditional methods. For instance, copper catalysts have been used in tandem reactions to construct pyrimidine rings, a related heterocyclic system. mdpi.com

The following table summarizes the roles of common catalysts and reagents in the synthesis of pyridine-3-carbonitrile derivatives.

| Catalyst/Reagent | Type | Proposed Role in Mechanism |

| Piperidine | Base | Promotes Knoevenagel condensation and Michael addition by generating nucleophilic intermediates. nih.gov |

| Triethylamine | Base | Acts as a base to facilitate the initial condensation steps. nih.gov |

| Ammonium Acetate | Reagent | Serves as the nitrogen source for the pyridine ring. |

| Copper (Cu) Salts | Metal Catalyst | Can catalyze cross-coupling reactions or activate substrates for cycloaddition. organic-chemistry.orgmdpi.com |

| fac-Ir(ppy)₃ | Photoredox Catalyst | Used in radical-mediated pathways to form precursor ketones for pyridine synthesis. acs.org |

The strategic selection of a catalyst is therefore essential for an efficient and controlled synthesis, influencing everything from the initial reactant activation to the final ring-closing and aromatization steps.

Chemical Transformations and Derivatization of 6 Propylpyridine 3 Carbonitrile

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient heterocycle, a characteristic that governs its behavior in substitution reactions. The presence of a C6-propyl group (an electron-donating group) and a C3-nitrile (an electron-withdrawing group) further modulates this reactivity, creating specific patterns of selectivity for incoming reagents.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqresearchgate.net This effect is compounded by the C3-cyano group. In acidic conditions, typically required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more challenging. uoanbar.edu.iqrsc.org

However, the C6-propyl group is an activating group and directs electrophiles to the ortho and para positions (C5 and C2/C6 respectively). The C3-cyano group is a deactivating group that directs incoming electrophiles to the meta position (C5). Consequently, both substituents direct electrophilic attack to the C5 position. While no specific experimental data for the nitration of 6-propylpyridine-3-carbonitrile is readily available, related studies on pyridine derivatives suggest that if the reaction were to proceed, it would require harsh conditions and would be expected to yield the 5-substituted product. researchgate.netrsc.orgmasterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Propylpyridine-3-carbonitrile

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C2 | Deactivated by N; Deactivated by CN (para) | Unfavored |

| C4 | Deactivated by N; Deactivated by CN (ortho) | Unfavored |

| C5 | Activated by Propyl (para); Directed by CN (meta) | Favored |

This table is based on established principles of electrophilic aromatic substitution on substituted pyridine rings.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The C3-cyano group further enhances this reactivity. In the case of 6-propylpyridine-3-carbonitrile, the C2 and C4 positions are activated towards nucleophilic attack. The C6 position is also activated, though attack may be sterically hindered by the propyl group.

Reactions with strong nucleophiles can lead to the displacement of a suitable leaving group at these positions. While the parent molecule lacks a conventional leaving group, derivatization (e.g., halogenation) could precede a nucleophilic substitution step. For instance, reactions of activated pyridines (e.g., N-methylpyridinium ions) with nucleophiles like piperidine (B6355638) have been shown to proceed, with reactivity orders often depending on the nature of the leaving group and reaction mechanism.

Directed Functionalization Strategies

Modern synthetic methods often employ directing groups to achieve C-H functionalization at positions not favored by the inherent electronics of the substrate. While specific applications of such strategies to 6-propylpyridine-3-carbonitrile are not widely documented, the nitrile group itself can potentially act as a directing group in certain metal-catalyzed reactions. This could, in principle, allow for functionalization at the C2 or C4 positions, overriding the steric influence of the C6-propyl group and the electronic deactivation at C4.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle, readily converted into several other important functionalities, including carboxylic acids, amides, amines, and various heterocyclic systems.

Conversion to Carboxylic Acid Derivatives (Amides, Esters)

The nitrile group of 6-propylpyridine-3-carbonitrile can be hydrolyzed to form 6-propylnicotinamide (the corresponding primary amide) and subsequently 6-propylnicotinic acid (the carboxylic acid).

Hydrolysis to Amide and Carboxylic Acid

The hydrolysis can be performed under acidic or basic conditions. Partial hydrolysis to the amide is often achievable under controlled conditions, for instance, using catalysts like manganese dioxide or by carefully managing pH. researchgate.net Full hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating with a strong acid or base. google.com For example, the industrial production of nicotinamide (B372718) often involves the catalytic hydration of 3-cyanopyridine. mdpi.comunibo.it

Table 2: General Conditions for Nitrile Hydrolysis

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | MnO₂ catalyst, H₂O, heat | 6-Propylnicotinamide |

| Full Acidic Hydrolysis | H₂SO₄ or HCl (aq), heat | 6-Propylnicotinic acid |

| Full Basic Hydrolysis | NaOH (aq), heat, then H₃O⁺ workup | 6-Propylnicotinic acid |

This table outlines typical conditions for the hydrolysis of cyanopyridines.

Once formed, 6-propylnicotinic acid can be converted to its corresponding esters (e.g., methyl 6-propylnicotinate) through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Reduction to Amines and Imines

The nitrile group can be reduced to a primary amine, yielding (6-propylpyridin-3-yl)methanamine. This transformation provides a key building block with a flexible aminomethyl side chain.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. masterorganicchemistry.comyoutube.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that will readily reduce the nitrile to a primary amine. masterorganicchemistry.com However, it is also capable of reducing the pyridine ring itself, which can lead to a mixture of products, including the fully saturated piperidine derivative, if conditions are not carefully controlled. youtube.com

Catalytic Hydrogenation: This method often provides higher selectivity for the reduction of the nitrile group while leaving the aromatic ring intact. Typical catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Rhodium catalysts, used under a hydrogen atmosphere. uoanbar.edu.iq The choice of catalyst and conditions is crucial to prevent over-reduction of the pyridine ring. Electrocatalytic hydrogenation has also emerged as a mild and efficient method for reducing both nitriles and pyridines.

An imine can be formed as an intermediate during the reduction process. While typically not isolated, reduction with one equivalent of a milder hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can often stop the reaction at the aldehyde stage after hydrolysis of the intermediate imine.

Table 3: Common Reagents for the Reduction of 6-Propylpyridine-3-carbonitrile

| Reagent | Primary Product | Notes |

|---|---|---|

| LiAlH₄, then H₂O | (6-Propylpyridin-3-yl)methanamine | Powerful, may also reduce pyridine ring. masterorganicchemistry.com |

| H₂, Raney Ni or Pd/C | (6-Propylpyridin-3-yl)methanamine | Can be selective for the nitrile group under controlled conditions. |

| DIBAL-H, then H₂O | 6-Propylpyridine-3-carbaldehyde | Reduction stops at the aldehyde (via imine intermediate). |

Cycloaddition Reactions for Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with azide (B81097) ions to form tetrazoles. youtube.com

This reaction is typically carried out by treating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst like a zinc or ammonium (B1175870) salt. masterorganicchemistry.comorganic-chemistry.org The product of this reaction with 6-propylpyridine-3-carbonitrile would be 5-(6-propylpyridin-3-yl)-1H-tetrazole. The tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation valuable in medicinal chemistry for modifying the physicochemical properties of a lead compound while potentially retaining biological activity. masterorganicchemistry.com

Chemical Modifications of the Propyl Side Chain

The propyl group at the C6 position of the pyridine ring, while seemingly a simple alkyl substituent, offers opportunities for a range of chemical modifications. These transformations can be broadly categorized into functionalization via C-H activation and oxidative or reductive processes.

Side-Chain Functionalization via C-H Activation

The direct functionalization of C-H bonds, particularly at the benzylic position of alkyl-substituted aromatic and heteroaromatic compounds, has emerged as a powerful and atom-economical synthetic strategy. In the context of 6-propylpyridine-3-carbonitrile, the methylene (B1212753) group adjacent to the pyridine ring (the benzylic position) is the most likely site for such transformations due to the activating effect of the aromatic ring.

While specific studies on the C-H activation of the propyl side chain of 6-propylpyridine-3-carbonitrile are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous alkylpyridines. Research has shown that rare-earth metal complexes, particularly those of scandium, can effectively catalyze the benzylic C(sp³)–H alkylation of 2,6-dialkylpyridines with alkenes. researchgate.net This suggests a potential pathway for introducing new carbon-carbon bonds at the benzylic position of the propyl group in 6-propylpyridine-3-carbonitrile.

A plausible reaction scheme, based on analogous systems, would involve the reaction of 6-propylpyridine-3-carbonitrile with an olefin in the presence of a suitable catalyst, such as an imidazolin-2-iminato-ligated rare-earth alkyl complex. researchgate.net This would lead to the formation of a new, more complex side chain at the C6 position.

Table 1: Potential C-H Functionalization Reactions of the Propyl Side Chain

| Reaction Type | Reagents and Conditions (Inferred from Analogous Systems) | Potential Product |

| Benzylic Alkylation | Olefin, Imidazolin-2-iminato-ligated rare-earth alkyl complex | Branched alkyl-substituted pyridine |

| Benzylic Alkenylation | Internal alkyne, Scandium catalyst | Alkenyl-substituted pyridine |

It is important to note that the presence of the electron-withdrawing nitrile group at the C3 position could influence the reactivity of the pyridine ring and the propyl side chain, potentially affecting reaction conditions and selectivity compared to simpler alkylpyridines.

Oxidative and Reductive Transformations of Alkyl Groups

The propyl side chain of 6-propylpyridine-3-carbonitrile can also be a target for oxidative and reductive transformations, offering pathways to introduce oxygen-containing functional groups or to modify the saturation level of the side chain.

Oxidative Transformations:

The oxidation of alkyl side chains on aromatic rings is a well-established transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions can typically oxidize the entire alkyl side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgyoutube.com In the case of 6-propylpyridine-3-carbonitrile, this would lead to the formation of 6-carboxy-pyridine-3-carbonitrile.

However, more controlled and selective oxidation methods could potentially yield other valuable products. For instance, the use of milder or more specific oxidizing agents might allow for the selective oxidation of the benzylic methylene group to a ketone (6-(1-oxopropyl)pyridine-3-carbonitrile) or a secondary alcohol (6-(1-hydroxypropyl)pyridine-3-carbonitrile). The selective oxidation of methyl aromatic hydrocarbons using N-alkyl pyridinium salts as metal-free catalysts has been reported, suggesting the possibility of developing similar systems for the controlled oxidation of the propyl group. rsc.org

Reductive Transformations:

While the pyridine ring itself is relatively resistant to reduction, the propyl side chain does not typically undergo reduction under standard conditions. However, if the side chain were to contain unsaturation (e.g., a propenyl group introduced via C-H activation), catalytic hydrogenation could be employed to reduce the double bond to a saturated propyl group.

Derivatization for Analytical Enhancement

The accurate and sensitive detection and quantification of 6-propylpyridine-3-carbonitrile in various matrices often necessitate chemical derivatization prior to analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Derivatization aims to improve the analyte's volatility, thermal stability, and/or detectability. researchgate.netresearchgate.netpsu.edu

For GC-MS analysis, derivatization is often crucial for polar compounds. While 6-propylpyridine-3-carbonitrile itself might be amenable to GC analysis, its detectability and peak shape can often be improved. A common derivatization strategy for compounds containing active hydrogens is silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). reddit.comnih.gov Although 6-propylpyridine-3-carbonitrile lacks highly polar functional groups like hydroxyl or primary amino groups that are the primary targets for silylation, the nitrile group can potentially undergo reactions under certain derivatization conditions. The use of pyridine as a catalyst and solvent in silylation reactions is common, as it acts as an acid scavenger and can help drive the reaction to completion. researchgate.net

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors, respectively. researchgate.netnih.gov This is particularly useful for compounds that lack strong UV absorption or native fluorescence. For 6-propylpyridine-3-carbonitrile, derivatization could target the nitrile group. For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid, which can then be derivatized with a fluorescent labeling reagent.

Another approach for enhancing detectability, particularly for mass spectrometry-based methods, involves the introduction of a readily ionizable group. For instance, derivatization of hydroxysteroids with pyridine-containing reagents like picolinoyl chloride has been shown to significantly improve their ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). researchgate.net While 6-propylpyridine-3-carbonitrile already contains a pyridine ring, specific derivatization strategies could be developed to enhance its ionization characteristics for ultra-sensitive analysis.

Table 2: Potential Derivatization Strategies for Analytical Enhancement

| Analytical Technique | Derivatization Approach (General) | Potential Reagent | Target Functional Group (if applicable) |

| GC-MS | Silylation | BSTFA, MSTFA | Potential interaction with nitrile group |

| HPLC-UV/Vis | Introduction of a chromophore | - | Nitrile group (after transformation) |

| HPLC-Fluorescence | Introduction of a fluorophore | - | Nitrile group (after transformation) |

| LC-MS | Enhancement of ionization | Picolinoyl chloride (by analogy) | Potential reaction with a transformed functional group |

Applications of 6 Propylpyridine 3 Carbonitrile in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the propyl and nitrile groups on the pyridine (B92270) ring makes 6-Propylpyridine-3-carbonitrile a valuable precursor in the synthesis of more intricate molecular structures. The nitrile group, in particular, serves as a versatile handle for a variety of chemical transformations, including cyclization reactions to form fused heterocyclic systems.

Precursor for Fused Heterocyclic Compounds

Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. bohrium.comias.ac.in The reactivity of the nitrile group in 6-alkylpyridine-3-carbonitrile derivatives allows for their use in the construction of various fused ring systems. For instance, derivatives of pyridine-3-carbonitrile (B1148548) can undergo Thorpe-Ziegler intramolecular cyclization to form furo[2,3-b]pyridines. ias.ac.in

The synthesis of thieno[2,3-b]pyridines, another important class of fused heterocycles, can be achieved from 2-chloro-3-cyanopyridines, which can be derived from the corresponding pyridin-2(1H)-one. These reactions often involve the use of a sulfur nucleophile, such as thioglycolic acid derivatives, to construct the thiophene (B33073) ring. researchgate.net Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile, highlighting the versatility of the cyanopyridine scaffold in accessing a range of fused heterocyclic systems. nih.govnih.govasianpubs.orgcardiff.ac.uk

A general approach to synthesizing fused pyridines involves the reaction of a substituted pyridine-carbonitrile with various reagents to build the additional heterocyclic ring. For example, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate (B1235776), acetic anhydride, or urea (B33335) can yield the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govnih.gov

Table 1: Examples of Fused Heterocyclic Compounds Derived from Pyridine-3-carbonitrile Precursors

| Precursor Type | Reagent(s) | Fused Heterocycle Formed | Reference(s) |

| 2-Oxo-pyridine-3-carbonitrile | Phosphorus pentasulfide | 2-Thioxo-pyridine-3-carbonitrile | nih.gov |

| 2-Chloro-pyridine-3-carbonitrile | Thiourea | 2-Thioxo-pyridine-3-carbonitrile | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | nih.govnih.gov |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo[3,4-b]pyridine | nih.gov |

| 2-Amino-3-nitro-4-picoline (multi-step synthesis) | Isoamyl nitrite, Acetic anhydride | Pyrazolo[3,4-c]pyridine-5-carbonitrile | nih.gov |

| 6-Amino-1,2-dihydro-4-methyl-2-thioxopyridine-3,5-dicarbonitrile | Electron-poor olefins | Thienopyridines and Isoquinolines | researchgate.netmdpi.com |

Building Block for Biologically Inspired Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs. nih.gov Its ability to participate in hydrogen bonding and pi-stacking interactions makes it a key component in the design of biologically active molecules. The substitution pattern of 6-Propylpyridine-3-carbonitrile provides a scaffold that can be elaborated into more complex structures with potential therapeutic applications.

The synthesis of novel pyridine-annulated purine (B94841) analogs, for example, has been achieved using a building block approach starting from a substituted imidazo[1,2-a]pyridine. rsc.org This strategy of "scaffold-hopping" allows for the creation of new chemical entities with potentially improved biological activity. While not directly involving 6-Propylpyridine-3-carbonitrile, this demonstrates the principle of using substituted pyridines as foundational elements for complex, biologically relevant molecules.

The presence of specific functional groups on the pyridine ring can significantly influence the biological activity of the resulting compounds. For instance, studies on the structure-activity relationship of pyridine derivatives have shown that the presence and position of groups like methoxy, hydroxyl, and amino can enhance their antiproliferative activity against cancer cell lines. nih.gov Conversely, the presence of bulky groups or halogens can sometimes lead to lower activity. nih.gov

Table 2: Examples of Biologically Inspired Scaffolds from Pyridine Derivatives

| Starting Pyridine Derivative | Synthetic Transformation | Resulting Scaffold | Potential Biological Relevance | Reference(s) |

| 3-Amino-2-carboxyethyl substituted imidazo[1,2-a]pyridine | Construction of fused rings | Pyridine-annulated purines | Anticancer agents | rsc.org |

| 2-Amino-3-nitro-4-picoline | Multi-step synthesis | 3,5,7-Trisubstituted pyrazolo[3,4-c]pyridines | Antiproliferative activity | nih.gov |

| 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Reaction with POCl3/PCl5 and hydrazine (B178648) hydrate | Various heterocyclic compounds | Antineoplastic agents | nih.gov |

Development of Functional Materials Utilizing 6-Propylpyridine-3-carbonitrile Substructures

The incorporation of the 6-Propylpyridine-3-carbonitrile motif into larger molecular systems can impart specific functionalities, leading to the development of advanced materials with tailored properties.

Integration into Polymer and Nanomaterial Systems

Pyridine-based polymers have garnered interest for their potential in various applications, including light-emitting devices. dtic.mil The higher electron affinity of pyridine-containing polymers, compared to their phenylene-based counterparts, can lead to improved electron transport properties and greater resistance to oxidation. dtic.mil While direct studies on polymers incorporating 6-Propylpyridine-3-carbonitrile are not prevalent, the principles of using pyridine derivatives in polymer synthesis are well-established. For instance, pyridine-based conjugated polymers and copolymers have been shown to be excellent candidates for light-emitting devices, where the pyridine unit contributes to the electronic properties of the material. dtic.mil

The synthesis of such polymers can involve the incorporation of pyridine moieties into the polymer backbone or as pendant groups. The functional groups on the 6-Propylpyridine-3-carbonitrile, such as the nitrile group, could potentially be used as a point of attachment or for further polymerization reactions. Optical polymers, which exhibit glass-like properties but are more lightweight and impact-resistant, represent another area where pyridine-based structures could be beneficial. azooptics.com The properties of these polymers, including their spectral transmission and refractive index, can be tuned by modifying their chemical structure. azooptics.com

Application in Supramolecular Assemblies

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex and functional architectures. rsc.org The pyridine-amide-based ligands, for example, are known to form discrete molecular assemblies with metal ions due to their structural flexibility and dual functional groups. rsc.org The nitrogen atom of the pyridine ring in 6-Propylpyridine-3-carbonitrile can act as a ligand, coordinating with metal centers to form metal-organic frameworks (MOFs) or other supramolecular structures. rsc.orgresearchgate.netnih.govrsc.orgnih.gov

The self-assembly of pyridine-based ligands with transition metals can lead to the formation of macrocycles, catenanes, and cages. oup.com Furthermore, bent-shaped pyridine derivatives have been investigated for their ability to form liquid crystalline phases, demonstrating the role of molecular geometry in directing supramolecular organization. arxiv.org While specific research on the supramolecular assemblies of 6-Propylpyridine-3-carbonitrile is limited, the general principles of pyridine-based supramolecular chemistry suggest its potential in forming ordered structures through hydrogen bonding, π-π stacking, and metal coordination. nih.gov

Design of Specific-Purpose Chemical Agents, including Corrosion Inhibitors

Pyridine and its derivatives are widely recognized for their effectiveness as corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net The mechanism of inhibition often involves the adsorption of the pyridine derivative onto the metal surface, forming a protective layer that prevents corrosive attack. The presence of heteroatoms like nitrogen and π-electrons in the pyridine ring facilitates this adsorption process.

Substituted pyridine derivatives, particularly those with electron-donating groups, often exhibit enhanced corrosion inhibition efficiency due to stronger bonding with the metallic surface. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to predict the corrosion inhibition potential of various pyridine derivatives, with factors such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being key indicators of performance. eurjchem.com

While direct experimental data on 6-Propylpyridine-3-carbonitrile as a corrosion inhibitor is not extensively available, studies on related pyridine derivatives provide valuable insights. For example, various pyridine derivatives have been shown to be effective corrosion inhibitors for mild steel in hydrochloric and sulfuric acid solutions. dtic.milarxiv.orgnih.govnih.gov

Table 3: Corrosion Inhibition Performance of Pyridine Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference(s) |

| Pyridine derivative | Mild Steel | 1M HCl | 96.2 (at 0.005 M) | researchgate.net |

| Pyridine derivative | Mild Steel | 1.0 M HCl | 97 (at 1 mM) | researchgate.net |

| 2-((2-hydroxy-5-methoxybenzylidene)amino)pyridine | Mild Steel | 1.0 M HCl | >90.0 (at 0.5 g/L) | researchgate.net |

| Pyrimidine-bichalcophene derivatives | Copper | 1 M HNO3 | High | nih.gov |

| 2-(2-aminophenyl)-1H-benzimidazole | S235 steel | 1 M HCl | 87.09 (at 3 mM) | nih.gov |

| 2-(2-hydroxophenyl)-1H-benzimidazole | S235 steel | 1 M HCl | 85.06 (at 3 mM) | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 6 Propylpyridine 3 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Informationrsc.orgplos.orgspectrabase.comresearchgate.net

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the primary structural characterization of 6-Propylpyridine-3-carbonitrile.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 6-Propylpyridine-3-carbonitrile, the spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. chemicalbook.comresearchgate.net The protons of the propyl group will appear in the upfield region (δ 0.9-3.0 ppm). The splitting patterns (singlet, doublet, triplet, etc.), arising from spin-spin coupling, help to establish the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org Due to the wide chemical shift range (0-220 ppm), signals are typically well-resolved, allowing for the identification of each carbon atom. libretexts.org The carbon atoms of the pyridine ring resonate at lower field (δ 120-160 ppm) compared to the aliphatic carbons of the propyl group (δ 10-40 ppm). organicchemistrydata.orgwisc.edu The nitrile carbon has a characteristic chemical shift in the range of δ 115-130 ppm. pressbooks.publibretexts.org Broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in each unique carbon atom appearing as a singlet. libretexts.org

Below are tables representing the predicted ¹H and ¹³C NMR chemical shifts for 6-Propylpyridine-3-carbonitrile.

Table 1: Predicted ¹H NMR Data for 6-Propylpyridine-3-carbonitrile (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.85 | d | 1H | H-2 (Pyridine) |

| 7.95 | dd | 1H | H-4 (Pyridine) |

| 7.30 | d | 1H | H-5 (Pyridine) |

| 2.85 | t | 2H | -CH₂- (Propyl, α to ring) |

| 1.75 | m | 2H | -CH₂- (Propyl, β to ring) |

| 0.95 | t | 3H | -CH₃ (Propyl) |

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet

Table 2: Predicted ¹³C NMR Data for 6-Propylpyridine-3-carbonitrile (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 165.0 | C-6 (Pyridine) |

| 152.5 | C-2 (Pyridine) |

| 140.0 | C-4 (Pyridine) |

| 124.0 | C-5 (Pyridine) |

| 117.0 | -C≡N (Nitrile) |

| 109.0 | C-3 (Pyridine) |

| 38.0 | -CH₂- (Propyl, α to ring) |

| 23.0 | -CH₂- (Propyl, β to ring) |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistryeurl-pesticides.eu

While 1D NMR provides primary structural data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 6-Propylpyridine-3-carbonitrile, COSY would show correlations between H-4 and H-5 on the pyridine ring, and between the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. plos.org For example, the proton signal at δ 2.85 would show a cross-peak with the carbon signal at δ 38.0.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides structural and dynamic information on materials in their solid form. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable data. emory.edu For 6-Propylpyridine-3-carbonitrile and its crystalline derivatives, ssNMR can be used to:

Determine the three-dimensional structure in the solid state.

Investigate polymorphism, identifying different crystalline forms of the same compound.

Study molecular dynamics and intermolecular interactions within the crystal lattice.

Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra from solid samples. emory.edu

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Hyphenated MS Methods (e.g., GC-MS, LC-MS) for Purity and Identityeurl-pesticides.euresearchgate.netd-nb.info

Hyphenating a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) with MS creates a powerful tool for analyzing complex mixtures, assessing purity, and confirming the identity of target compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. d-nb.info A sample mixture is first separated based on boiling point and polarity by the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. mdpi.combiochromato.com GC-MS is highly effective for identifying and quantifying 6-Propylpyridine-3-carbonitrile and any volatile impurities or by-products from its synthesis. pstc.orggcms.cz

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is ideal for less volatile, thermally labile, or polar compounds, including many derivatives of 6-Propylpyridine-3-carbonitrile. lcms.cz The sample is separated by an LC system, and the eluent is introduced into the MS source. sigmaaldrich.com Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize molecules from the liquid phase. nih.gov LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity, making it suitable for detecting trace-level impurities or metabolites in complex matrices. researchgate.netnih.gov

Fragmentation Pattern Analysis for Structural Confirmationspectrabase.comeurl-pesticides.eu

In the mass spectrometer, the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern of fragments is a molecular fingerprint that can be used to confirm the structure. chemguide.co.uk

For 6-Propylpyridine-3-carbonitrile (Molecular Weight: 146.19 g/mol ), electron ionization (EI) would likely produce a prominent molecular ion peak. Key fragmentation pathways would involve:

Loss of a propyl radical: Cleavage of the bond between the pyridine ring and the propyl group, leading to a stable pyridyl cation.

Benzylic-type cleavage: Loss of an ethyl radical from the propyl side chain (β-cleavage) to form a stable resonance-stabilized cation. libretexts.org This is often a favorable fragmentation pathway for alkyl-substituted aromatic rings. libretexts.org

Cleavage within the propyl chain: Loss of a methyl radical. whitman.edu

Ring fragmentation: Cleavage of the pyridine ring itself, though this may be less prominent due to the stability of the aromatic system.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 6-Propylpyridine-3-carbonitrile

| m/z | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 146 | [M]⁺ | [C₉H₁₀N₂]⁺ |

| 131 | [M - CH₃]⁺ | [C₈H₇N₂]⁺ |

| 117 | [M - C₂H₅]⁺ | [C₇H₅N₂]⁺ |

| 103 | [M - C₃H₇]⁺ | [C₆H₄N₂]⁺ |

Analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements, provides definitive confirmation of the structure of 6-Propylpyridine-3-carbonitrile and allows for the identification of its derivatives and related impurities. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-Propylpyridine-3-carbonitrile |

| Tetramethylsilane (TMS) |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of 6-Propylpyridine-3-carbonitrile. pitt.edu It provides detailed information about the various functional groups and bonding arrangements by measuring the molecule's interaction with electromagnetic radiation, which excites molecular vibrations such as stretching and bending. pitt.edursc.org

Elucidation of Molecular Vibrations and Bonding Characteristics (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly effective for identifying the characteristic functional groups within the 6-Propylpyridine-3-carbonitrile molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. rsc.org The resulting spectrum acts as a molecular "fingerprint," allowing for structural confirmation.

The key vibrational modes for 6-Propylpyridine-3-carbonitrile can be assigned based on established group frequencies from studies on related pyridine and nitrile compounds. researchgate.netscholarsresearchlibrary.com The nitrile group (C≡N) stretch is a highly characteristic and strong absorption, typically appearing in the 2200-2230 cm⁻¹ region. researchgate.net The aromatic pyridine ring gives rise to several bands, including C=C and C=N stretching vibrations, which are generally observed in the 1400-1600 cm⁻¹ range. vscht.cz Vibrations associated with the propyl group include C-H stretching of the CH₃ and CH₂ groups, which appear just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Table 1: Characteristic FT-IR Vibrational Frequencies for 6-Propylpyridine-3-carbonitrile This table is based on characteristic frequencies for the compound's functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Propyl Group (-CH₂, -CH₃) | 3000 - 2850 | Medium to Strong |

| Nitrile Stretch | Cyano Group (-C≡N) | 2230 - 2200 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |

| C-H Bending | Propyl Group | 1470 - 1370 | Medium |

| Aromatic C-H Bending | Pyridine Ring | 1250 - 1000 | Medium to Weak |

Data compiled from representative values for functional groups found in similar molecules. scholarsresearchlibrary.comvscht.czspectroscopyonline.com

Tautomerism and Intermolecular Interaction Analysis

Vibrational spectroscopy is also a key method for studying subtler structural phenomena such as tautomerism and intermolecular interactions. pitt.eduresearchgate.net Tautomers are structural isomers that can readily interconvert, and their equilibrium can be influenced by factors like solvent and temperature. clockss.org While 6-Propylpyridine-3-carbonitrile itself is not prone to significant tautomerism, derivatives such as those containing a hydroxyl group (e.g., 2-hydroxy-6-propylpyridine-3-carbonitrile) would exist in equilibrium between the hydroxy-pyridine and pyridone forms. chemtube3d.com This tautomerism would be readily detectable by IR spectroscopy, as the C=O stretch of the pyridone form has a strong and distinct absorption band, while the O-H stretch of the hydroxy form would also be present. chemtube3d.com

Furthermore, intermolecular forces, particularly hydrogen bonding in the solid state or in certain solvents, profoundly influence vibrational spectra. mdpi.comnih.gov The formation of hydrogen bonds typically causes a broadening and a red shift (a shift to lower wavenumbers) of the stretching frequency of the bonds involved, such as an N-H or O-H bond. mdpi.com In the context of 6-Propylpyridine-3-carbonitrile derivatives or co-crystals, analyzing these spectral shifts provides valuable information about crystal packing and the specific nature of intermolecular contacts. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise molecular structure and packing of a crystalline compound. carleton.edu This technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The analysis yields a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be determined with high precision. rsc.org

For a compound like 6-Propylpyridine-3-carbonitrile, an SCXRD analysis would provide:

Unambiguous confirmation of the molecular structure , including precise bond lengths and angles for the pyridine ring, propyl chain, and nitrile group.

Detailed information on the crystal packing , revealing how individual molecules are arranged in the unit cell and identifying any intermolecular interactions such as π–π stacking between pyridine rings.

The crystal system and space group , which are fundamental characteristics of the crystalline solid. wikipedia.org

Studies on related pyridine derivatives demonstrate that substituents significantly influence crystal packing. nih.govresearchgate.net For example, the presence of functional groups capable of hydrogen bonding can lead to the formation of specific arrangements like dimers or extended chains in the crystal lattice. researchgate.netnih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline samples. libretexts.orgunits.it Instead of a single crystal, a powdered sample containing a vast number of randomly oriented crystallites is used. wikipedia.org The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase, plotting diffracted intensity against the diffraction angle (2θ). libretexts.org

The primary applications of PXRD in the study of 6-Propylpyridine-3-carbonitrile include:

Phase Identification: The obtained PXRD pattern can be compared to a reference pattern (either from a database or calculated from single-crystal data) to confirm the identity and phase purity of a synthesized batch. wikipedia.org

Polymorph Screening: It is an essential tool for identifying different polymorphic forms of a compound, as each polymorph will produce a distinct diffraction pattern. units.it

Analysis of Crystalline Mixtures: PXRD can be used to identify the components of a mixture of crystalline solids. researchgate.net

High-Performance Chromatographic Separations

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 6-Propylpyridine-3-carbonitrile from reaction mixtures or for purity assessment. helixchrom.com Given the compound's structure—a relatively non-polar aromatic core with a propyl group—reversed-phase HPLC is the most suitable method. helixchrom.com

In a typical reversed-phase HPLC setup, a non-polar stationary phase (the column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For 6-Propylpyridine-3-carbonitrile, separation is achieved by optimizing several parameters. A common approach would involve a C18 or Phenyl-Hexyl column, which provides hydrophobic interactions with the analyte. nih.govsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acidic modifier such as formic acid to ensure good peak shape for the basic pyridine nitrogen. helixchrom.com A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure efficient separation and timely elution of the compound. waters.com

Table 2: Representative HPLC Method for 6-Propylpyridine-3-carbonitrile Analysis

| Parameter | Condition | Purpose |

| Technique | Reversed-Phase HPLC | Separation based on hydrophobicity. |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Non-polar stationary phase for interaction with the analyte. sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid improves peak shape. helixchrom.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound. |

| Gradient | e.g., 40% to 95% B over 15 minutes | Ensures separation from impurities and efficient elution. waters.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~270 nm | The pyridine ring has strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard sample injection volume. |

This table outlines a typical starting method for the analysis of pyridine derivatives by HPLC. helixchrom.comnih.govsielc.com

Optimization of Stationary and Mobile Phases for Separation Efficiency (HPLC, GC, HPTLC)

The separation and purification of 6-Propylpyridine-3-carbonitrile and its derivatives are primarily achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC). The efficiency of these separations is highly dependent on the careful selection and optimization of the stationary and mobile phases. rjptonline.org

For HPLC , reversed-phase columns, such as C8 and C18, are commonly employed due to the moderate polarity of the pyridine carbonitrile structure. The selection between different stationary phases, including the possibility of using cyano or phenyl phases, can significantly alter the selectivity of the separation, especially when dealing with a mixture of closely related derivatives or impurities. chromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. rjptonline.org Optimization of the mobile phase composition, including the pH and the gradient elution program, is critical for achieving optimal resolution and retention times. researchgate.netchromatographyonline.com For instance, adjusting the pH of the mobile phase can influence the ionization state of the pyridine nitrogen, thereby affecting its retention characteristics. chromatographyonline.com

In GC analysis, the choice of the stationary phase is dictated by the volatility and polarity of the analytes. Capillary columns with non-polar phases like polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1) or phases with intermediate polarity (e.g., DB-5, HP-5) are generally suitable for the analysis of 6-Propylpyridine-3-carbonitrile. The optimization of the temperature program (the rate of temperature increase) is a key parameter for achieving good separation of compounds with different boiling points.

For HPTLC , the selection of the adsorbent layer (stationary phase), typically silica (B1680970) gel or alumina, and the solvent system (mobile phase) is crucial for effective separation. nih.gov The "PRISMA" model is a systematic approach that can be used for the optimization of the mobile phase in HPTLC, ensuring the selection of the most appropriate solvent combination for a given separation. researchgate.net

Table 1: Exemplary Chromatographic Conditions for the Analysis of Pyridine Derivatives

| Parameter | HPLC | GC | HPTLC |

| Stationary Phase | Reversed-phase C18 or C8 column | Polydimethylsiloxane-based capillary column (e.g., DB-5) | Silica gel 60 F254 plates |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen | Toluene/Ethyl acetate (B1210297) mixture |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV densitometer |

Quantitative Analysis and Impurity Profiling

Quantitative analysis and impurity profiling are critical aspects of quality control for 6-Propylpyridine-3-carbonitrile. These analyses ensure that the compound meets the required purity standards and identify any potential by-products or degradation products. nih.gov The presence of impurities, even in trace amounts, can significantly impact the compound's chemical and physical properties. nih.gov

Quantitative analysis is typically performed using validated chromatographic methods, primarily HPLC and GC. By constructing a calibration curve with standards of known concentration, the exact amount of 6-Propylpyridine-3-carbonitrile in a sample can be determined. The methods must be validated according to ICH guidelines to ensure they are accurate, precise, linear, and robust. researchgate.net

Impurity profiling involves the detection, identification, and quantification of all impurities present in the substance. amazonaws.com Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are powerful tools for this purpose. nih.gov These techniques provide not only the retention time of an impurity but also its mass-to-charge ratio, which is invaluable for its structural elucidation. The goal is to create a comprehensive profile of all related substances, including synthetic intermediates, by-products, and degradation products. nih.gov

Table 2: Common Impurities in the Synthesis of Pyridine Carbonitriles and their Analytical Detection

| Impurity Type | Potential Origin | Primary Analytical Technique |

| Starting Materials | Incomplete reaction | HPLC, GC |

| Isomeric Impurities | Side reactions during synthesis | HPLC, GC-MS |

| Oxidation Products | Exposure to air or oxidizing agents | LC-MS |

| Hydrolysis Products | Presence of water | HPLC, LC-MS |

Other Advanced Spectroscopic and Surface Characterization Methods

Beyond chromatographic techniques, a range of other spectroscopic and surface analysis methods provide deeper insights into the electronic structure, surface properties, and morphology of 6-Propylpyridine-3-carbonitrile.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within the 6-Propylpyridine-3-carbonitrile molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The pyridine ring and the nitrile group are both chromophores that contribute to the UV spectrum. The spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic ring and potentially n → π* transitions involving the lone pair of electrons on the nitrogen atom of the pyridine ring. youtube.com The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the pyridine ring.

Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. wikipedia.orgphi.com For 6-Propylpyridine-3-carbonitrile, XPS can provide the atomic concentrations of carbon, nitrogen, and any surface contaminants. carleton.edu High-resolution scans of the C 1s and N 1s regions can reveal information about the chemical bonding environments. mst.or.jp For example, the binding energy of the N 1s peak can differentiate between the nitrogen in the pyridine ring and the nitrogen in the nitrile group. This technique is particularly useful for analyzing thin films or surface modifications of materials incorporating this compound. phi.com

Scanning Probe Microscopy (AFM, STM) for Surface Morphology and Interactions

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are powerful tools for visualizing the surface of materials at the nanoscale. bruker.com

Atomic Force Microscopy (AFM) can be used to image the topography of a surface coated with 6-Propylpyridine-3-carbonitrile, providing information about the morphology and roughness of the film. nih.gov Since AFM does not require the sample to be conductive, it is well-suited for studying organic molecules on various substrates. bruker.com It can also be used to probe the mechanical properties and intermolecular forces at the surface. nih.gov

Scanning Tunneling Microscopy (STM) , on the other hand, requires a conductive or semiconductive surface. bruker.com If 6-Propylpyridine-3-carbonitrile is adsorbed onto a conductive substrate, STM can provide atomic-resolution images of the molecular arrangement on the surface. pku.edu.cn This allows for the direct visualization of how the molecules pack and interact with the substrate and with each other. springernature.com

Table 3: Summary of Advanced Spectroscopic and Surface Characterization Techniques

| Technique | Information Obtained | Applicability to 6-Propylpyridine-3-carbonitrile |

| UV-Visible Spectroscopy | Electronic transitions (π → π, n → π) | Characterization of chromophoric system, study of solvent effects |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of surface atoms | Surface purity analysis, identification of functional groups on surfaces |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, mechanical properties | Imaging of thin films, study of molecular self-assembly |

| Scanning Tunneling Microscopy (STM) | Atomic-resolution surface morphology, electronic structure | Visualization of molecular arrangement on conductive substrates |

Computational Chemistry and Theoretical Modeling of 6 Propylpyridine 3 Carbonitrile

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 6-propylpyridine-3-carbonitrile. These methods provide a robust framework for analyzing the molecule's electronic structure, predicting its spectroscopic parameters, and evaluating its stability and reaction pathways.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 6-propylpyridine-3-carbonitrile can be effectively elucidated using DFT calculations, with the B3LYP functional and a 6-311++G(d,p) basis set being a common level of theory for such analyses. scirp.orgscirp.org The distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key descriptors of its reactivity.

For a related compound, 6-amino-2-methylpyridine-3-carbonitrile, DFT calculations have shown that the HOMO and LUMO exhibit typical π molecular orbital characteristics. scirp.org The HOMO is generally distributed over the pyridine (B92270) ring and the electron-donating substituent, while the LUMO is localized on the pyridine ring and the electron-withdrawing nitrile group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive. rsc.org

To illustrate, the calculated HOMO-LUMO energy gap for 6-amino-2-methylpyridine-3-carbonitrile in the gas phase and in acetonitrile (B52724) has been reported. scirp.org While specific values for 6-propylpyridine-3-carbonitrile are not available in the literature, a similar trend would be expected, with the propyl group acting as a weak electron-donating group.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridine Derivative (6-Amino-2-methylpyridine-3-carbonitrile) calculated using DFT/B3LYP/6-311++G(d)

| Property | Gas Phase (eV) | Acetonitrile (eV) |

| HOMO Energy | -5.98 | -5.92 |

| LUMO Energy | -0.90 | -1.08 |

| Energy Gap (ΔE) | 5.08 | 4.84 |

Data sourced from a study on 6-amino-2-methylpyridine-3-carbonitrile and is for illustrative purposes. scirp.org

Natural Bond Orbital (NBO) analysis can further provide insights into the charge distribution and delocalization of electron density within the molecule. niscpr.res.in For instance, in 2-bromo-5-methylpyridine, NBO analysis has been used to understand the stability arising from hyperconjugative interactions. niscpr.res.in A similar analysis for 6-propylpyridine-3-carbonitrile would reveal the nature of intramolecular charge transfer and the stabilizing interactions between the propyl group, the pyridine ring, and the nitrile moiety.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic data of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to provide vibrational frequencies that are in good agreement with experimental data after appropriate scaling. niscpr.res.intandfonline.com

For instance, a computational study on 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile has demonstrated the successful prediction of its IR and Raman spectra using the B3LYP/6-31G* method. researchgate.net The calculated vibrational modes can be assigned to specific functional groups, such as the C≡N stretching of the nitrile group, the C-H stretching and bending modes of the propyl group and the pyridine ring, and the characteristic ring vibrations.

Table 2: Illustrative Calculated Vibrational Frequencies for Related Pyridine Derivatives

| Vibrational Mode | 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile (cm⁻¹) | 2-bromo-5-methylpyridine (cm⁻¹) |

| C≡N stretch | ~2240 | - |

| C-H stretch (aromatic) | 3050-3100 | 3050-3100 |

| C-H stretch (aliphatic) | 2900-3000 | 2925-2980 (methyl) |

| Pyridine ring stretch | 1550-1600 | 1570-1600 |

Data is illustrative and based on studies of related compounds. niscpr.res.inresearchgate.net

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method with a suitable level of theory, such as B3LYP/6-311++G(d,p). cqwu.edu.cnnih.gov The calculated chemical shifts for the protons and carbons in the propyl group and the pyridine ring of 6-propylpyridine-3-carbonitrile would be expected to correlate well with experimental values. For pyridine itself, the ¹³C NMR chemical shifts are approximately 150 ppm for C2, 124 ppm for C3, and 136 ppm for C4. testbook.com The presence of the propyl and nitrile substituents would cause predictable shifts from these values.

Energetics of Reaction Pathways and Stability

Computational chemistry plays a crucial role in exploring the potential energy surfaces of chemical reactions, allowing for the determination of the stability of reactants, products, and intermediates, as well as the energy barriers of transition states. rsc.org DFT calculations can be employed to investigate various reaction pathways involving 6-propylpyridine-3-carbonitrile, such as its synthesis or subsequent functionalization.

For example, the thermodynamic viability of different reaction pathways in the synthesis of pyridine dicarbonitrile derivatives has been assessed using DFT calculations. acs.org By calculating the Gibbs free energies of the species involved, the most favorable reaction route can be identified. rsc.org For 6-propylpyridine-3-carbonitrile, computational studies could be used to evaluate its relative stability compared to other isomers or to investigate the energetics of reactions such as the hydrolysis of the nitrile group or electrophilic aromatic substitution on the pyridine ring.

Molecular Dynamics (MD) Simulations

While quantum chemical methods provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent environment. nih.gov

Conformational Dynamics and Flexibility